molecular formula C17H19NO6 B5576113 Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 6367-50-6

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5576113
CAS No.: 6367-50-6
M. Wt: 333.3 g/mol
InChI Key: XLFFMWALVLUMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethoxyphenyl and dicarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2,3-dimethoxybenzaldehyde), a β-ketoester (such as dimethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent and requires heating for several hours to yield the desired dihydropyridine product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated systems can further streamline the production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to yield tetrahydropyridine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known antihypertensive agent with a similar dihydropyridine structure.

    Felodipine: Another calcium channel blocker with structural similarities.

Uniqueness

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may offer advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-21-13-7-5-6-10(15(13)22-2)14-11(16(19)23-3)8-18-9-12(14)17(20)24-4/h5-9,14,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFFMWALVLUMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979897
Record name Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-50-6
Record name Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.